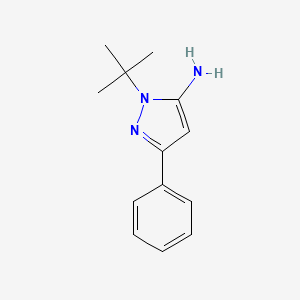

6-环戊基-6-氧代己酸

描述

Synthesis Analysis

The synthesis of cyclohexenyl derivatives can involve a series of reactions including condensation and cycloadditions. For instance, the synthesis of a disubstituted cyclohexenyl ketone was achieved through Kondakof condensation of methyl undecylenate and propionyl chloride, followed by a Diels-Alder reaction with butadiene, and subsequent reduction according to Hutchins . This method demonstrates the potential pathways that could be adapted for the synthesis of 6-cyclopentyl-6-oxohexanoic acid, involving the formation of a cyclopentyl ring and the introduction of a carboxylic acid group at the appropriate position.

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives can be complex, with the potential for multiple isomers. For example, the reaction of dibenzylidencyclohexanone with 6-amino-1,3-dimethyl uracil yielded monoadducts and isomeric bisadducts, with structures elucidated using 2D NMR and X-ray crystallography . These techniques could similarly be used to determine the molecular structure of 6-cyclopentyl-6-oxohexanoic acid, ensuring the correct stereochemistry and conformation of the cyclopentyl ring and the carboxylic acid chain.

Chemical Reactions Analysis

Cyclohexanone derivatives can undergo various chemical reactions. For instance, the synthesis of 4-acetylamino cyclohexene carboxylic acid derivatives involved a Diels-Alder reaction followed by several steps to introduce different functional groups . Similarly, 6-cyclopentyl-6-oxohexanoic acid could be expected to participate in reactions typical of ketones and carboxylic acids, such as reductions, oxidations, and possibly forming derivatives through reactions with amines or alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives can vary widely depending on the substituents present. The cytotoxic evaluation of cyclohexanone oximes and related compounds revealed that some exhibited activity against murine mammary EMT6 cells and showed selective toxicity toward various tumor cell lines . This suggests that 6-cyclopentyl-6-oxohexanoic acid could also have interesting biological properties, which would be worth investigating. The solubility, melting point, and other physical properties would be influenced by the presence of the cyclopentyl ring and the oxo group in the molecule.

科学研究应用

氧化过程

6-环戊基-6-氧代己酸及其相关化合物,如6-氧代己酸,在各种氧化过程中具有重要意义。Atlamsani等人(1993年)发现2-甲基环己酮在特定催化剂存在下被二氧化碳氧化生成6-氧代庚酸,表明了合成类似化合物的潜在途径(Atlamsani, Brégeault, & Ziyad, 1993)。Shimizu等人(2003年)研究了己二酸生产的工业过程,其中6-氧代己酸作为中间体发挥了关键作用(Shimizu et al., 2003)。

质谱表征

Kanawati等人(2007年)对小型氧代羧酸的质谱表征进行了研究,包括6-氧代庚酸,为这些化合物的结构分析提供了见解(Kanawati et al., 2007)。

酶生产

Yamada等人(2017年)开发了一种从6-氨基己酸利用特定酶生产6-氧代己酸的酶法,表明了这些化合物的生物技术潜力(Yamada et al., 2017)。

合成和化学反应

Hayes和Wallace(1990年)概述了合成6-氧代己酸衍生物的简单途径,这是白三烯合成中的一个中间体(Hayes & Wallace, 1990)。Claus和Schreiber(2003年)研究了环己烯的臭氧裂解,产生了包括甲基6-氧代己酸酯在内的化合物(Claus & Schreiber, 2003)。

生化途径

Donoghue和Trudgill(1975年)研究了Acinetobacter NCIB 9871对环己醇的代谢,揭示了涉及6-氧代己酸作为环己醇降解中间体的生化途径(Donoghue & Trudgill, 1975)。

工业应用

Steinbach等人(2011年)对环己烷-1,2-二酮水解酶的研究,这是涉及脂环化合物降解的酶,突显了能够处理与6-氧代己酸相关化合物的酶的潜在工业应用(Steinbach et al., 2011)。

催化

Busca等人(1993年)对环己酮与氨和分子氧的氨氧化反应进行了研究,讨论了6-氧代己酸及相关化合物在催化过程中的作用(Busca et al., 1993)。

属性

IUPAC Name |

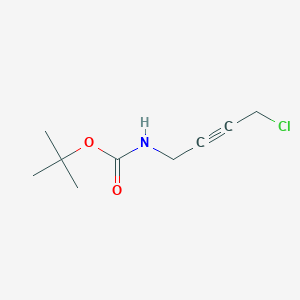

6-cyclopentyl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-10(9-5-1-2-6-9)7-3-4-8-11(13)14/h9H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEXAZLWJSUWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

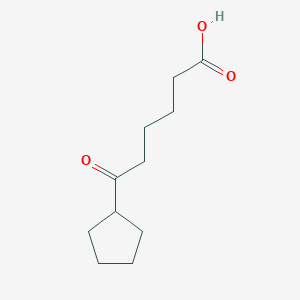

C1CCC(C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476700 | |

| Record name | 6-CYCLOPENTYL-6-OXOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopentyl-6-oxohexanoic acid | |

CAS RN |

708255-83-8 | |

| Record name | 6-CYCLOPENTYL-6-OXOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)